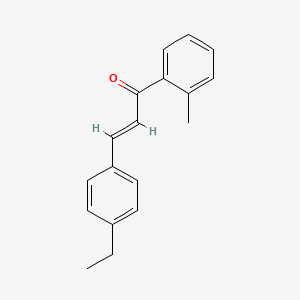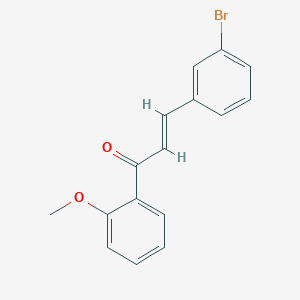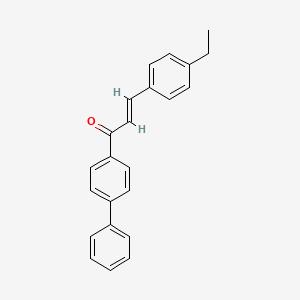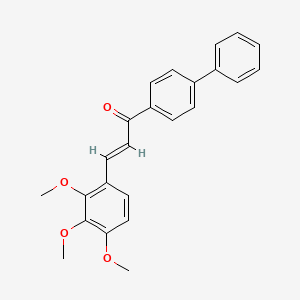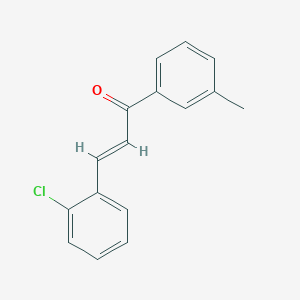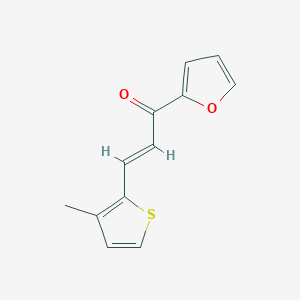
(2E)-3-(2-Chloro-6-fluorophenyl)-1-(4-phenylphenyl)prop-2-en-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2E)-3-(2-Chloro-6-fluorophenyl)-1-(4-phenylphenyl)prop-2-en-1-one, also known as 2C6F-PPE, is a synthetic compound that is used in scientific research in order to study a variety of biochemical and physiological effects. This compound has been studied for its potential applications in various fields, such as medicine, pharmacology, and biotechnology.
Wissenschaftliche Forschungsanwendungen
(2E)-3-(2-Chloro-6-fluorophenyl)-1-(4-phenylphenyl)prop-2-en-1-one has been studied for its potential applications in various fields, such as medicine, pharmacology, and biotechnology. In medicine, (2E)-3-(2-Chloro-6-fluorophenyl)-1-(4-phenylphenyl)prop-2-en-1-one has been studied for its potential to act as an anti-inflammatory agent and to reduce the risk of cardiovascular disease. In pharmacology, it has been studied for its potential to act as an analgesic and to reduce the risk of neurological disorders. In biotechnology, it has been studied for its potential to act as a molecular probe and to help in the development of new drugs.
Wirkmechanismus
The exact mechanism of action of (2E)-3-(2-Chloro-6-fluorophenyl)-1-(4-phenylphenyl)prop-2-en-1-one is still not fully understood. However, it is believed that the compound works by binding to certain receptors in the body, such as the G-protein-coupled receptor (GPCR). This binding causes a cascade of biochemical reactions that lead to the desired effects.
Biochemical and Physiological Effects
(2E)-3-(2-Chloro-6-fluorophenyl)-1-(4-phenylphenyl)prop-2-en-1-one has been studied for its potential to act as an anti-inflammatory agent and to reduce the risk of cardiovascular disease. It has also been studied for its potential to act as an analgesic and to reduce the risk of neurological disorders. Additionally, it has been studied for its potential to act as a molecular probe and to help in the development of new drugs.
Vorteile Und Einschränkungen Für Laborexperimente
The use of (2E)-3-(2-Chloro-6-fluorophenyl)-1-(4-phenylphenyl)prop-2-en-1-one in laboratory experiments has a number of advantages. First, the compound is relatively easy to synthesize and is not expensive. Additionally, it is non-toxic and has a low potential for causing side effects. However, there are some limitations to its use. For example, the compound is not very stable and may degrade over time, making it difficult to store for long periods of time. Additionally, it may not be as effective in some experiments as other compounds.
Zukünftige Richtungen
There are a number of potential future directions for the use of (2E)-3-(2-Chloro-6-fluorophenyl)-1-(4-phenylphenyl)prop-2-en-1-one in scientific research. For example, the compound could be further studied for its potential to act as an anti-inflammatory agent, an analgesic, or a molecular probe. Additionally, it could be studied for its potential to help in the development of new drugs or to treat other diseases. Finally, it could be studied for its potential to act as a biomarker or to help in the diagnosis and treatment of various conditions.
Synthesemethoden
(2E)-3-(2-Chloro-6-fluorophenyl)-1-(4-phenylphenyl)prop-2-en-1-one is synthesized through a process known as “cross-coupling”, which involves the use of palladium catalysts. The process involves the reaction of a palladium catalyst with two different compounds, in this case 2-chloro-6-fluorophenylacetylene and 4-phenylphenylprop-2-en-1-one. The reaction produces the desired product, (2E)-3-(2-Chloro-6-fluorophenyl)-1-(4-phenylphenyl)prop-2-en-1-one, as well as a byproduct, palladium chloride. The reaction is carried out in a solvent, such as toluene or dichloromethane, in order to increase the solubility of the reactants and the product.
Eigenschaften
IUPAC Name |
(E)-3-(2-chloro-6-fluorophenyl)-1-(4-phenylphenyl)prop-2-en-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H14ClFO/c22-19-7-4-8-20(23)18(19)13-14-21(24)17-11-9-16(10-12-17)15-5-2-1-3-6-15/h1-14H/b14-13+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IGDDEQWGDCYQML-BUHFOSPRSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)C(=O)C=CC3=C(C=CC=C3Cl)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)C(=O)/C=C/C3=C(C=CC=C3Cl)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H14ClFO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2E)-3-(2-Chloro-6-fluorophenyl)-1-(4-phenylphenyl)prop-2-en-1-one | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

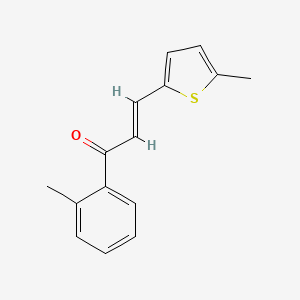
![(2E)-1-(2-Methylphenyl)-3-[4-(propan-2-yl)phenyl]prop-2-en-1-one](/img/structure/B6346649.png)
